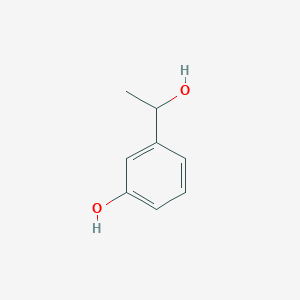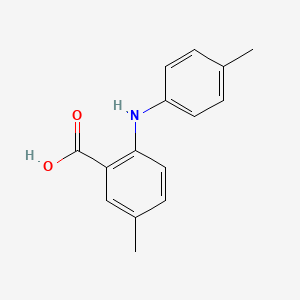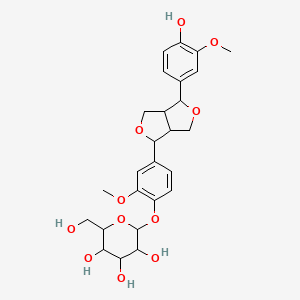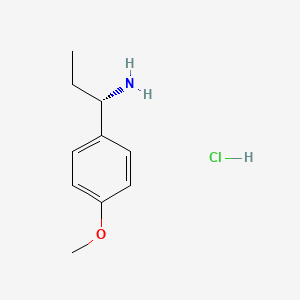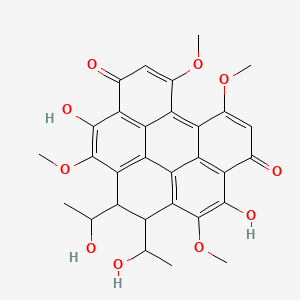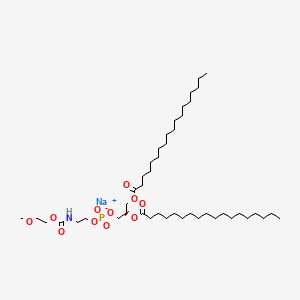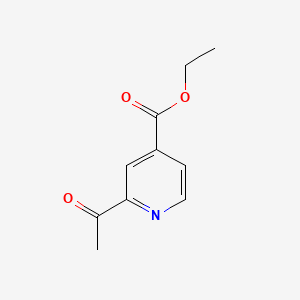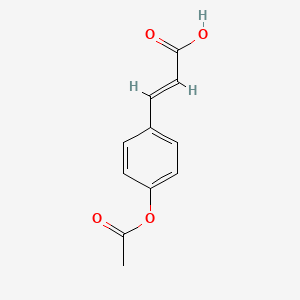
4-乙酰氧基肉桂酸
描述
4-Acetoxycinnamic acid is an acetate ester obtained by the formal condensation of the hydroxy group of trans-4-coumaric acid with acetic acid . It is a member of cinnamic acids and a member of phenyl acetates .
Synthesis Analysis
4-Acetoxycinnamic acid can be synthesized from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase .Molecular Structure Analysis
The molecular formula of 4-Acetoxycinnamic acid is C11H10O4 . Its average mass is 206.195 Da and its monoisotopic mass is 206.057907 Da .Physical And Chemical Properties Analysis
The molecular weight of 4-Acetoxycinnamic acid is 206.1947 . More detailed physical and chemical properties are not available in the sources I found.科学研究应用
生物活性与健康益处
4-乙酰氧基肉桂酸,对香豆酸(4-羟基肉桂酸)的衍生物,显示出显著的生物活性。研究揭示了其在抗氧化、抗癌、抗微生物、抗病毒、抗炎、抗血小板凝聚、抗焦虑、退热、镇痛、抗关节炎活动中的应用。这些效应对于减轻糖尿病、肥胖、高脂血症和痛风等疾病至关重要(Pei et al., 2016)。
药理分析方法
对香豆酸及其衍生物,包括 4-乙酰氧基肉桂酸,进行了药理作用研究。该化合物在血浆、尿液、植物提取物和药物递送系统等各种基质中的定量对于了解其生物利用度和代谢至关重要(Ferreira et al., 2019)。
抗氧化特性和疾病预防
阿魏酸,一种密切相关的化合物,表现出与预防与氧化应激相关的疾病(包括癌症、糖尿病和神经退行性疾病)相关的抗氧化特性。4-乙酰氧基肉桂酸的结构表明在对抗氧化应激相关疾病方面具有类似的潜力(Silva & Batista, 2017)。
在质谱成像中的应用
D(4)-α-氰基-4-羟基肉桂酸(一种相关化合物)已被合成用于基质辅助激光解吸电离质谱(MALDI-MS)。此应用对于分析小分子药物和内源性化合物至关重要,证明了肉桂酸衍生物在分析化学中的相关性(Shariatgorji et al., 2012)。
抗癌应用
对 4-羟基-3-甲氧基肉桂酸(一种相关化合物)的研究表明其在抑制癌细胞增殖和诱导细胞凋亡方面的潜力,特别是在乳腺癌细胞中。这表明像 4-乙酰氧基肉桂酸这样的衍生物在肿瘤学中可能具有类似的治疗应用(Hamdan et al., 2013)。
安全和危害
作用机制
Target of Action
4-Acetoxycinnamic acid is an acetate ester obtained by the formal condensation of the hydroxy group of trans-4-coumaric acid with acetic acid . It is a member of cinnamic acids and phenyl acetates It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mode of Action
As an acetate ester, it may undergo hydrolysis in the body, releasing acetic acid and trans-4-coumaric acid . These compounds could then interact with various biological targets.
Biochemical Pathways
Cinnamic acid, from which 4-Acetoxycinnamic acid is derived, is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids
Pharmacokinetics
As an acetate ester, it is likely to be metabolized in the body through ester hydrolysis, releasing acetic acid and trans-4-coumaric acid .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
生化分析
Biochemical Properties
4-Acetoxycinnamic acid plays a significant role in biochemical reactions, particularly in the context of enzymatic decarboxylation and carboxylation. It interacts with enzymes such as ferulic acid decarboxylase (Fdc1), which catalyzes the decarboxylation of cinnamic acid derivatives . This interaction is crucial for the conversion of 4-Acetoxycinnamic acid into other biologically active compounds. Additionally, 4-Acetoxycinnamic acid is involved in reversible carboxylation reactions, contributing to carbon dioxide fixation .
Cellular Effects
4-Acetoxycinnamic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the decarboxylation activity of Fdc1, leading to increased production of cinnamic acid . This compound also affects the expression of genes involved in metabolic pathways, thereby modulating cellular metabolism. Furthermore, 4-Acetoxycinnamic acid can impact cell signaling pathways by interacting with specific receptors and enzymes, altering cellular responses.
Molecular Mechanism
The molecular mechanism of 4-Acetoxycinnamic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of ferulic acid decarboxylase, facilitating the decarboxylation reaction . This binding interaction is essential for the conversion of 4-Acetoxycinnamic acid into other metabolites. Additionally, 4-Acetoxycinnamic acid can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetoxycinnamic acid can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions but may degrade over extended periods . Long-term studies have shown that 4-Acetoxycinnamic acid can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of 4-Acetoxycinnamic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including alterations in enzyme activity and gene expression . Threshold effects have been observed, where specific dosages result in significant changes in biological activity.
Metabolic Pathways
4-Acetoxycinnamic acid is involved in various metabolic pathways, including the decarboxylation and carboxylation processes catalyzed by ferulic acid decarboxylase . It interacts with enzymes such as FMN reductase, which plays a role in the synthesis of prFMN, a cofactor essential for the decarboxylation reaction . These interactions influence metabolic flux and metabolite levels, contributing to the overall metabolic activity of the compound.
Transport and Distribution
Within cells and tissues, 4-Acetoxycinnamic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of 4-Acetoxycinnamic acid within tissues can affect its biological activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 4-Acetoxycinnamic acid is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects . The localization of 4-Acetoxycinnamic acid within subcellular compartments can impact its activity and function, contributing to its overall biochemical properties.
属性
IUPAC Name |
(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHBHNKBISXCEP-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15486-19-8 | |
| Record name | p-Acetoxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-acetoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystallization behavior of 4-acetoxycinnamic acid?
A1: While many oxygenated aromatic compounds tend to form crystal structures characterized by a 4 Å short axis (β-structure) due to C–H ⋯ O hydrogen bonding, 4-acetoxycinnamic acid deviates from this trend. [] This is attributed to the limited number of oxygen atoms available for C–H ⋯ O bond formation in its structure. [] This highlights the crucial role of oxygen atom availability in influencing the crystal packing of such compounds.
Q2: Can 4-acetoxycinnamic acid be used to create unique polymer structures?
A2: Yes, 4-acetoxycinnamic acid serves as a precursor for poly(p-oxycinnamoyl) (POC). Research shows that controlling the polymerization conditions of 4-acetoxycinnamic acid can yield various POC morphologies. For example, polymerization in liquid paraffin produces microspheres. [] Furthermore, manipulating temperature during polymerization, combined with the use of coalescence inhibitors, enables the fabrication of POC nanoparticles. [] This control over morphology is valuable for potential applications in materials science.
Q3: How does stirring affect the polymerization of 4-acetoxycinnamic acid?
A3: Stirring plays a significant role in the morphology of POC derived from 4-acetoxycinnamic acid. While polymerization without stirring leads to microsphere formation, the introduction of shearing forces during polymerization results in the formation of rod-like crystals. [] This morphological change is attributed to hydrodynamically induced crystallization caused by Taylor vortices generated at specific stirring speeds. [] This finding presents a novel method for fabricating fine fibers of aromatic polymers.
Q4: Can 4-acetoxycinnamic acid be utilized in enzymatic reactions?
A4: Yes, 4-acetoxycinnamic acid acts as a substrate for the enzyme ferulic acid decarboxylase (Fdc1). [] Fdc1 catalyzes the decarboxylation of 4-acetoxycinnamic acid, and this reaction is reversible, enabling carbon dioxide fixation. [] This enzymatic approach offers a green route for producing valuable compounds and highlights the potential of 4-acetoxycinnamic acid in biocatalysis.
Q5: What is the significance of prenylated flavin (prFMN) in reactions involving 4-acetoxycinnamic acid?
A5: Prenylated flavin (prFMN) is a crucial cofactor for the enzymatic activity of Fdc1. [] The efficiency of 4-acetoxycinnamic acid decarboxylation by Fdc1 is significantly enhanced by increasing the availability of prFMN. [] This highlights the importance of optimizing prFMN synthesis for maximizing the efficiency of enzymatic reactions involving 4-acetoxycinnamic acid.
Q6: Has 4-acetoxycinnamic acid been identified in natural sources?
A6: Yes, 4-acetoxycinnamic acid has been identified in the aerial parts of Lagochilus ilicifolius Bge., a plant native to Mongolia. [] This finding suggests a potential source for natural extraction and highlights the presence of this compound in biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)
